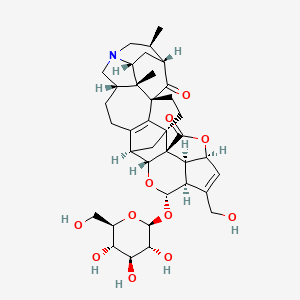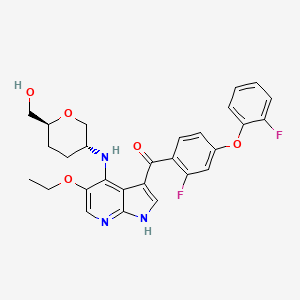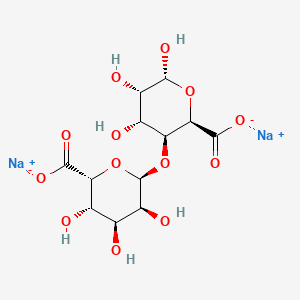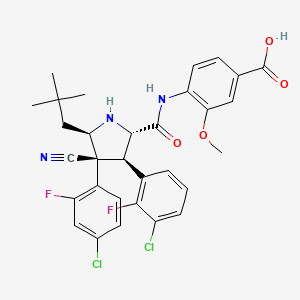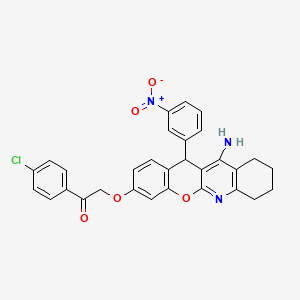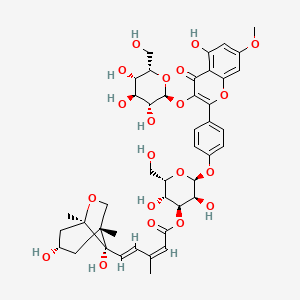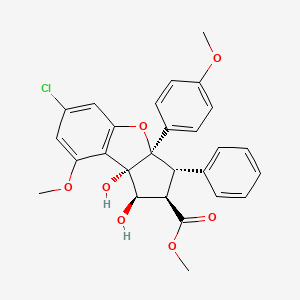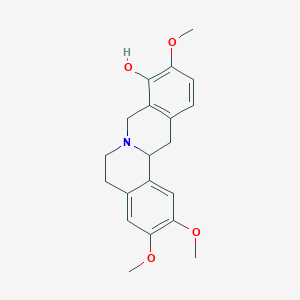
Tetrahydropalmatrubine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydropalmatrubine is an isoquinoline alkaloid that can be isolated from the herbaceous plant Corydalis saxicola . It belongs to the class of tetrahydroprotoberberine alkaloids, which are known for their diverse pharmacological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatrubine typically involves the Bischler-Napieralski cyclization-reduction reaction. This method starts with the condensation of β-ethylamides of electron-rich arenes using reagents such as phosphorus pentoxide, phosphorus oxychloride, or zinc chloride . The choice of reducing agent in the subsequent step is crucial as it generates a new stereogenic center at carbon-1. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium(II) complexes has been shown to be an effective method for the enantioselective reduction of cyclic imines, producing tetrahydroisoquinolines with high yields and enantiomeric excess values ranging from 90% to 97% .
Industrial Production Methods: Industrial production of this compound involves the extraction from Corydalis saxicola, followed by purification processes to isolate the compound . The extraction process typically includes solvent extraction, chromatography, and crystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydropalmatrubine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tetrahydropalmatrubine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other isoquinoline alkaloids and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential neuroprotective and anti-inflammatory effects.
Medicine: Explored for its analgesic, anti-addiction, and antitumor properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
Tetrahydropalmatrubine is structurally similar to other tetrahydroprotoberberine alkaloids such as tetrahydropalmatine, corydaline, and benzyltetrahydropalmatine . it is unique in its specific pharmacological profile and potential therapeutic applications. For instance, while tetrahydropalmatine is known for its analgesic and anti-addiction effects, this compound has shown promise in neuroprotection and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
- Tetrahydropalmatine
- Corydaline
- Benzyltetrahydropalmatine
- Crassiflorine
- Litseglutine B
- Stephalagine
Eigenschaften
CAS-Nummer |
7762-76-7 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
InChI-Schlüssel |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


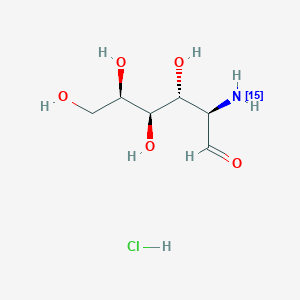
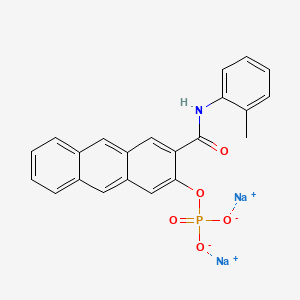
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)
